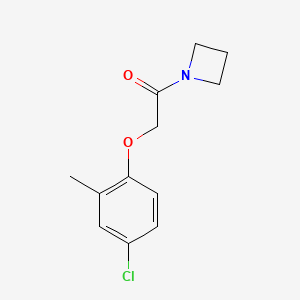
1-(Azetidin-1-yl)-3-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-1-yl)-3-phenylpropan-1-one, commonly known as APVP, is a synthetic cathinone that belongs to the class of psychoactive substances. It is a powerful stimulant that has gained popularity among drug users due to its euphoric and stimulating effects. However, the scientific community has also shown interest in APVP due to its potential applications in research.
Mécanisme D'action
APVP acts as a reuptake inhibitor of dopamine and norepinephrine, leading to an increase in their synaptic concentrations. This results in the stimulation of the central nervous system and the production of euphoric effects. APVP also acts as a monoamine oxidase inhibitor, leading to an increase in the levels of these neurotransmitters.
Biochemical and physiological effects:
The use of APVP has been shown to result in several biochemical and physiological effects. It can cause an increase in heart rate, blood pressure, and body temperature. APVP can also lead to the release of stress hormones such as cortisol and adrenaline. The long-term use of APVP can result in neurotoxicity and damage to the dopaminergic system.
Avantages Et Limitations Des Expériences En Laboratoire
The use of APVP in laboratory experiments has several advantages. It is a potent and selective reuptake inhibitor of dopamine and norepinephrine, making it a useful tool for investigating the effects of these neurotransmitters on behavior and cognition. However, the use of APVP also has several limitations. It is a synthetic cathinone and is not a natural substance, which limits its relevance to the study of natural systems. The use of APVP also raises ethical concerns due to its potential for abuse and addiction.
Orientations Futures
There are several future directions for the study of APVP. One area of research is the investigation of the long-term effects of APVP on the dopaminergic system and the brain. Another area of research is the development of novel therapeutic agents based on the structure of APVP. Further research is also needed to understand the mechanisms underlying the addictive properties of APVP and to develop effective treatments for addiction.
Méthodes De Synthèse
The synthesis of APVP involves the reaction of phenylacetone with azetidine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of APVP. The synthesis of APVP is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
APVP has been used in several scientific studies as a research tool to investigate the effects of psychoactive substances on the brain and behavior. It has been shown to increase the release of dopamine and norepinephrine, leading to its stimulating effects. APVP has also been used to study the effects of cathinones on the cardiovascular system and to investigate the potential therapeutic uses of these compounds.
Propriétés
IUPAC Name |
1-(azetidin-1-yl)-3-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c14-12(13-9-4-10-13)8-7-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOYFESSWKFHBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)CCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azetidin-1-yl)-3-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-[(5-Chlorothiophen-2-yl)methyl-methylamino]propanoylamino]benzamide](/img/structure/B7474578.png)






![2-chloro-N-[2-(dimethylamino)-2-oxoethyl]-N-methylbenzamide](/img/structure/B7474628.png)

![N-[2-(dimethylamino)-2-oxoethyl]-N,3,4-trimethylbenzamide](/img/structure/B7474650.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methyl-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7474657.png)
